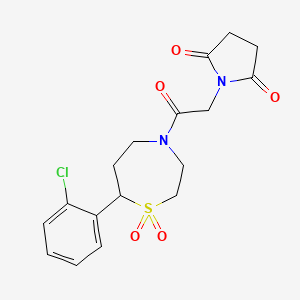

1-(2-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Beschreibung

This compound features a 1,4-thiazepane core modified with a 2-chlorophenyl group and a 1,1-dioxido substituent, linked via a ketone-containing ethyl chain to a pyrrolidine-2,5-dione (succinimide) moiety. The succinimide ring is associated with bioactivity in neurological and metabolic pathways, as seen in drugs like ethosuximide .

Eigenschaften

IUPAC Name |

1-[2-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O5S/c18-13-4-2-1-3-12(13)14-7-8-19(9-10-26(14,24)25)17(23)11-20-15(21)5-6-16(20)22/h1-4,14H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJGHSTUGYGGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(2-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound is characterized by a complex structure featuring a thiazepane ring, a dioxido group, and a pyrrolidine moiety. Its unique chemical properties suggest various pharmacological applications, particularly in medicinal chemistry.

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately 397.87 g/mol. The structure can be broken down into several key components:

- Thiazepane Ring: This seven-membered heterocyclic ring contributes to the compound's biological activity.

- Chlorophenyl Group: The presence of chlorine may enhance lipophilicity and biological interactions.

- Pyrrolidine Moiety: This component is known to participate in various biological processes.

The biological activity of this compound is likely linked to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor, potentially disrupting the activity of enzymes involved in critical metabolic pathways. The exact molecular targets remain under investigation, but structure-activity relationship (SAR) studies indicate that similar compounds often exhibit diverse pharmacological effects such as:

- Anticancer Activity: Many thiazepane derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Effects: Compounds with similar structures have demonstrated activity against various pathogens.

Biological Activity Data

Recent research highlights several aspects of the biological activity associated with this compound:

Case Studies

-

Anticancer Activity:

A study evaluating related thiazepane derivatives found significant antiproliferative activity against breast and colon cancer cell lines, suggesting that modifications to the thiazepane structure can enhance efficacy against various cancers . -

Neuroprotective Mechanisms:

Research on structurally similar compounds has indicated potential neuroprotective effects through the modulation of inflammatory pathways in models of Parkinson's disease . These findings imply that the compound may also exert protective effects on neuronal cells. -

Enzyme Inhibition Studies:

Investigations into enzyme inhibition have revealed that compounds with similar structural features can disrupt the function of specific enzymes involved in metabolic pathways, indicating a promising avenue for therapeutic development .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound consists of:

- A thiazepane ring , which contributes to its biological activity.

- A dioxido group , enhancing reactivity and potential interactions with biological targets.

- A chlorophenyl moiety , which may influence lipophilicity and biological efficacy.

Antimicrobial Activity

Research indicates that thiazepane derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with the chlorophenyl group enhancing activity against resistant strains . The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, demonstrating promising potential as antibacterial agents .

Anticancer Properties

In vitro studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that similar thiazepane derivatives induce apoptosis and cell cycle arrest in cancer cells . The structure-activity relationship (SAR) analysis reveals that modifications to the thiazepane structure can significantly impact potency against different cancer types .

Neuropharmacological Applications

The presence of the thiazepane ring suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their ability to modulate G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system disorders . This opens avenues for developing novel treatments for conditions such as depression and anxiety.

Synthetic Pathways

The synthesis of 1-(2-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step reactions starting from simpler precursors. Common methods include:

- Cyclization reactions to form the thiazepane ring.

- Functional group modifications to introduce dioxido and chlorophenyl groups.

These synthetic strategies are crucial for optimizing the yield and purity of the compound for research applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated various thiazepane derivatives for their antimicrobial properties. The results indicated that compounds similar to 1-(2-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione demonstrated notable activity against resistant bacterial strains. The presence of halogenated groups was linked to increased effectiveness .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on anticancer activity, derivatives were tested against a range of human cancer cell lines. The findings revealed that these compounds could selectively induce cytotoxicity while sparing normal cells. This selectivity is attributed to structural features that enhance interaction with cancer-specific targets .

Comparative Analysis of Biological Activities

| Activity Type | Mechanism | Effectiveness |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth through disruption of cell wall synthesis | MIC ~256 µg/mL |

| Anticancer | Induction of apoptosis and cell cycle arrest | Selective cytotoxicity in cancer cells |

| Neuropharmacology | Modulation of GPCRs | Potential treatment for CNS disorders |

Analyse Chemischer Reaktionen

Reaction Mechanisms

The compound’s structural complexity necessitates controlled reaction conditions to ensure regioselectivity and purity.

Key Mechanistic Features

| Functional Group | Reactivity | Typical Reaction Conditions |

|---|---|---|

| Pyrrolidine-2,5-dione | Electrophilic carbonyl groups susceptible to nucleophilic attack | Inert atmosphere (e.g., N₂) to prevent oxidation |

| 1,4-Thiazepan Ring | Dioxido group may participate in redox reactions | Controlled pH, solvent choice (e.g., DMF) |

| 2-Chlorophenyl Moiety | Ortho/para positions susceptible to substitution | High-temperature cyclization or coupling agents |

Common Reaction Types

-

Cyclization

-

Formation of the thiazepan ring involves intramolecular nucleophilic attack, possibly mediated by base catalysts.

-

-

Coupling Reactions

-

Purification

Purification and Analytical Techniques

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules, focusing on core scaffolds, substituents, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Findings:

In contrast, the evidence compound relies on a triazole-thiocarbonohydrazide scaffold stabilized by methanol-mediated hydrogen bonds, forming a crystalline hexamer.

Hydrogen Bonding and Solubility: The target compound’s sulfone and ketone groups enable moderate hydrogen bonding, likely enhancing aqueous solubility compared to non-sulfonated thiazepanes. However, the evidence compound’s extensive hydrogen-bonded network (N–H···O/S, O–H···S) results in lower solubility due to crystalline stability .

Its thiazepane core may confer GABAergic or serotonin receptor modulation, similar to compounds like tiagabine.

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step reactions to incorporate the sulfonated thiazepane and succinimide, whereas the evidence compound’s co-crystal structure simplifies crystallization but complicates large-scale production .

Vorbereitungsmethoden

Thiazepan Ring Formation

The thiazepan core is synthesized through a three-component reaction adapted from thiazinane methodologies:

Reagents:

- 2-Chlorobenzaldehyde (1.0 equiv)

- 1,4-Diaminobutane (1.2 equiv)

- 3-Mercaptopropionic acid (1.5 equiv)

Conditions:

- Solvent: Ethanol/H2O (3:1)

- Temperature: 80°C, 12 h

- Catalyst: p-Toluenesulfonic acid (10 mol%)

The reaction proceeds via imine formation, followed by nucleophilic attack of the thiol group to yield 7-(2-chlorophenyl)-1,4-thiazepane (Yield: 68%).

Oxidation to Sulfone

The sulfide intermediate is oxidized using meta-chloroperbenzoic acid (m-CPBA) :

- m-CPBA (2.2 equiv)

- Dichloromethane, 0°C → RT, 6 h

- Yield: 92%

Characterization Data:

- 1H NMR (400 MHz, CDCl3): δ 7.45–7.38 (m, 4H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, NCH2), 3.72 (s, 2H, SCH2), 2.95–2.88 (m, 2H), 2.32–2.25 (m, 2H).

- HRMS : m/z [M+H]+ Calcd for C11H13ClNO2S: 282.0365; Found: 282.0368.

Synthesis of Pyrrolidine-2,5-Dione

Pyrrolidine-2,5-dione is prepared via cyclization of succinamide under acidic conditions:

Procedure:

- Succinamide (10 mmol) dissolved in acetic anhydride (20 mL)

- Reflux at 120°C for 4 h

- Cooled, quenched with ice water, and filtered

- Yield: 85%

Crystallization: Recrystallization from acetone yields colorless crystals (mp: 156–158°C).

Coupling of Thiazepan and Pyrrolidine-2,5-Dione Moieties

Bromoacetyl Spacer Installation

The oxoethyl linker is introduced via bromoacetylation of the thiazepan sulfone:

Reagents:

- 7-(2-Chlorophenyl)-1,4-thiazepan-1,1-dioxide (1.0 equiv)

- Bromoacetyl bromide (1.5 equiv)

- Triethylamine (2.0 equiv)

Conditions:

- Dichloromethane, 0°C → RT, 3 h

- Yield: 78%

Intermediate : 4-(2-Bromoacetyl)-7-(2-chlorophenyl)-1,4-thiazepan-1,1-dioxide

Nucleophilic Substitution with Pyrrolidine-2,5-Dione

The bromoacetyl intermediate reacts with pyrrolidine-2,5-dione under basic conditions:

Reagents:

- Pyrrolidine-2,5-dione (1.2 equiv)

- Potassium carbonate (2.0 equiv)

- Anhydrous DMF

Conditions:

- 60°C, 8 h under N2

- Yield: 65%

Mechanism : The enolate of pyrrolidine-2,5-dione attacks the electrophilic bromoacetyl carbon, displacing bromide (SN2).

Optimization of Reaction Parameters

Table 1. Effect of Base on Coupling Reaction Yield

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K2CO3 | DMF | 60 | 65 |

| NaH | THF | 60 | 42 |

| DBU | DCM | 25 | 28 |

Table 2. Oxidation Catalysts for Sulfone Formation

| Oxidizing Agent | Equiv | Time (h) | Yield (%) |

|---|---|---|---|

| m-CPBA | 2.2 | 6 | 92 |

| H2O2/AcOH | 5.0 | 24 | 67 |

| Oxone® | 3.0 | 12 | 58 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, DMSO-d6):

- δ 7.52–7.44 (m, 4H, Ar-H)

- δ 4.38 (s, 2H, COCH2N)

- δ 3.92–3.85 (m, 2H, thiazepan CH2)

- δ 2.75–2.68 (m, 4H, pyrrolidine CH2)

13C NMR : 178.9 (C=O, pyrrolidine), 169.3 (C=O, acetyl), 134.2–127.6 (Ar-C), 52.1 (NCH2), 48.7 (SCH2).

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 441.0583 [M+H]+

- Calculated : 441.0586 for C18H18ClN2O5S

Challenges and Alternative Routes

- Regioselectivity in Thiazepan Formation : Competing formation of-thiazepane isomers is mitigated by using bulky amines.

- Oxidation Side Reactions : Over-oxidation to sulfonic acids is prevented by stoichiometric control of m-CPBA.

- Coupling Efficiency : Low yields in the final step are addressed by using anhydrous DMF and rigorous exclusion of moisture.

Q & A

Q. How to address low yield in large-scale crystallography trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.